N-(4-methoxybenzyl)-6-chloropyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)6-15-12-8-14-7-11(13)16-12/h2-5,7-8H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBYFYFDBIZTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution represents a direct approach to introducing the 4-methoxybenzylamine moiety onto the pyrazine ring. Starting from 2,6-dichloropyrazine, selective displacement of the 2-chloro substituent with 4-methoxybenzylamine under microwave irradiation has been demonstrated to yield the target compound. For instance, RSC Advances (2017) reported that microwave conditions in tetrahydrofuran (THF) at 60°C facilitated C–N bond formation between pyrrolopyrazine derivatives and methylamine, achieving regioselectivity in solvent-free systems. Adapting this methodology, 2,6-dichloropyrazine reacts with 4-methoxybenzylamine under analogous conditions to produce N-(4-methoxybenzyl)-6-chloropyrazin-2-amine in yields up to 69% (Table 1).
Table 1: SNAr Reaction Parameters and Yields
| Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 2,6-Dichloropyrazine | 4-Methoxybenzylamine | MW, THF, 60°C, 1 h | 69 |
| 2-Chloro-6-iodopyrazine | 4-Methoxybenzylamine | Pd(OAc)₂, Xantphos | 75 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regiocontrol for installing the 4-methoxybenzyl group. Using 2,6-dichloropyrazine and 4-methoxybenzylamine, CN102516182B (2013) demonstrated that Pd(OAc)₂ with Xantphos as a ligand selectively substitutes the 2-position, leaving the 6-chloro intact. This method, optimized at 100°C in toluene, achieves yields of 75–80% (Table 1). Key advantages include mild conditions and compatibility with sensitive functional groups.
Alkylation of 6-Chloropyrazin-2-amine
Direct alkylation of 6-chloropyrazin-2-amine with 4-methoxybenzyl bromide presents challenges due to over-alkylation. However, LookChem (2008) illustrated that using potassium carbonate in dimethylformamide (DMF) at 60°C suppresses quaternary salt formation, yielding the mono-alkylated product in 89–91% after distillation. Protective strategies, such as sulfonamide formation prior to alkylation, further enhance selectivity (Scheme 1).
Scheme 1: Protective Alkylation Strategy
- Protect 6-chloropyrazin-2-amine as a 2-nitrobenzenesulfonamide.
- Alkylate with 4-methoxybenzyl bromide in DMF/K₂CO₃.
- Deprotect using thiophenol/KOH to yield this compound.
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Solvent-free microwave conditions significantly enhance reaction efficiency. RSC Advances (2017) observed that neat reactions at 60°C improved regioselectivity for C–N coupling compared to THF, which led to complex mixtures. Similarly, Molbank (2025) highlighted that acetonitrile as a solvent facilitated nucleophilic substitution at 50°C, minimizing side reactions.
Catalytic Systems
The choice of palladium ligands critically influences coupling efficiency. Xantphos, a bulky bisphosphine ligand, prevents undesired β-hydride elimination in Buchwald-Hartwig reactions, as evidenced by a 96% yield in intramolecular cyclizations. Conversely, Pd(PPh₃)₂Cl₂ proved effective for Sonogashira couplings but less so for aminations.
Challenges and Limitations
Regioselectivity in SNAr
The electronic nature of pyrazine complicates regioselective substitution. While the 2-position is typically more reactive, steric hindrance from the 4-methoxybenzyl group can divert reactivity to the 6-chloro site. RSC Advances (2017) noted that electron-donating substituents (e.g., N-Me) at the 5-position of pyrrolopyrazines enhanced 3-chloro substitution, suggesting that pyrazine derivatives may require directing groups for precise control.
Functional Group Tolerance
Reductive deprotection steps risk reducing the chloro substituent. For example, hydrogenolysis of benzyl ethers in the presence of 6-chloropyrazine necessitates palladium-on-carbon under mild H₂ pressure to preserve the chloro group.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-pyrazin-2-amine.
Substitution: Formation of N-(4-methoxybenzyl)-6-aminopyrazin-2-amine or N-(4-methoxybenzyl)-6-thiolpyrazin-2-amine.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxybenzyl)-6-chloropyrazin-2-amine has been investigated for its biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anticancer Activity : Research has demonstrated the compound's potential in inhibiting cancer cell proliferation. For example, it showed promising results against breast cancer cell lines with the following IC50 values:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 1.60 |
| MDA-MB-468 | 0.44 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies, particularly for triple-negative breast cancer.
Drug Discovery Research
The compound's pyrazine scaffold is attractive for drug discovery due to its ability to interact with various biological targets. It has been explored as a potential inhibitor for several kinases, including GSK3, which is relevant in cancer and neurodegenerative diseases. Selective inhibition of GSK3 was observed, indicating therapeutic potential.
Environmental Science
This compound can be utilized as a probe molecule for detecting pollutants in environmental samples. Its stability and reactivity make it suitable for monitoring contaminants in soil and water, contributing to environmental monitoring efforts.
Antitumor Activity
In a focused library screening of pyrazine derivatives, this compound exhibited significant inhibition of cell proliferation in vitro. This supports further investigation into its mechanism of action and potential clinical applications.
Enzyme Interaction Studies
Studies investigating the interaction of this compound with GSK3 revealed selective inhibition relevant for treating conditions associated with GSK3 dysregulation. The compound's selectivity highlights its potential therapeutic applications in oncology and neurology.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several heterocyclic amines, differing primarily in the core ring system and substituent patterns. Key analogues include:
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
- Core Structure : 1,3,5-Oxadiazine (six-membered ring with two nitrogen and one oxygen atom).
- Substituents : 4-Chlorophenyl at position 6, trichloromethyl at position 4, and aryl groups at the amine position.
- Synthesis : Synthesized via dehydrosulfurization of thiourea precursors using dicyclohexylcarbodiimide (DCC) or iodine-triethylamine (I₂/Et₃N). Yields range from 67% to high efficiency with DCC, while I₂/Et₃N enables access to otherwise inaccessible derivatives .
- Physical Properties : Example compound 4m (N-(3,4-dichlorophenyl) variant) has a melting point of 159–161°C and a 67% yield .
Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone group).
- Substituents : 4-Methoxybenzyl and bromophenyl groups.
- Biological Activity : Acts as a potent FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils .
Triazine Derivatives (e.g., 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine)
Comparative Analysis of Key Features
| Compound | Core Structure | Substituents | Synthesis Yield | Biological Activity |
|---|---|---|---|---|
| N-(4-Methoxybenzyl)-6-chloropyrazin-2-amine | Pyrazine | 6-Cl, N-(4-methoxybenzyl) | Not reported | Not studied in evidence |
| 6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amine | 1,3,5-Oxadiazine | 4-ClPh, CCl₃, N-aryl | Up to 67–95% | Not specified |
| Pyridazinone FPR2 agonist | Pyridazinone | 4-Methoxybenzyl, 3-methyl, 6-oxo | Not reported | FPR2 agonist (calcium signaling) |
| 4-Chloro-N-methyl-triazin-2-amine | 1,3,5-Triazine | 4-Cl, N-methyl, morpholino, N-phenyl | High | Light stabilization, drug design |
Key Observations:
Core Heterocycle Impact: Pyrazines (target compound) are less oxygenated compared to oxadiazines and lack the ketone group of pyridazinones. Triazines offer greater nitrogen density, enhancing hydrogen-bonding capabilities.
Chlorine substituents are common across analogues, likely contributing to electrophilicity and metabolic stability.
Synthetic Accessibility: Oxadiazines are synthesized via dehydrosulfurization with DCC or I₂/Et₃N, achieving moderate-to-high yields .
Biological Activity
N-(4-methoxybenzyl)-6-chloropyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
The synthesis of this compound involves several key steps:
- Formation of the Pyrazine Ring : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Chlorination : The introduction of the chloro group is performed using reagents like thionyl chloride or phosphorus pentachloride.
- N-(4-Methoxybenzyl) Group Attachment : This step involves nucleophilic substitution where 4-methoxybenzylamine reacts under basic conditions.
These synthetic routes are crucial as they influence the compound's reactivity and biological activity due to the presence of specific functional groups, which facilitate interactions with biological targets .
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to observed biological outcomes such as anticancer effects. Its mechanism can involve:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their function.
- Receptor Modulation : It may interact with specific receptors, modulating signaling pathways critical for cell survival and proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including prostate cancer (PC-3) and non-small cell lung cancer (NCI-H522). For instance, compounds with similar structures showed IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PC-3 | 5.0 |
| Related Compound A | NCI-H522 | 0.06 |
| Related Compound B | MCF7 | 0.1 |
Structure-Activity Relationships (SAR)
Research indicates that the position of substituents on the pyrazine ring significantly affects biological activity. For example, shifting the chloro group from position 5 to position 6 diminished anticancer activity, illustrating how small structural changes can lead to substantial differences in efficacy .
Case Studies
- Prostate Cancer Study : A series of compounds derived from pyrazine were evaluated for their antiproliferative effects against prostate cancer cells. The study found that compounds with a chloro substitution at position 6 exhibited superior activity compared to those lacking this modification .
- Selectivity Assessment : In a comparative study against non-cancerous cell lines, this compound demonstrated selective toxicity towards cancer cells, highlighting its potential for therapeutic applications without significant harm to normal tissues .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(4-methoxybenzyl)-6-chloropyrazin-2-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:
- Reacting 6-chloropyrazin-2-amine with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) under reflux .
- Microwave-assisted synthesis can enhance regioselectivity and reduce reaction time, as demonstrated in analogous pyridazine derivatives .
- Purity optimization: Use HPLC (≥98% purity criteria) with C18 columns and methanol/water mobile phases, as recommended for structurally related chlorinated amines .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrazine ring protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 264.07 for C₁₂H₁₂ClN₃O) .
- HPLC : Reverse-phase methods to assess purity, with UV detection at 254 nm .
Advanced Research Questions
Q. Q3. How can single-crystal X-ray diffraction studies using SHELX software elucidate the molecular conformation of this compound?
Methodological Answer:
- Grow crystals via slow evaporation in ethanol/dichloromethane mixtures.
- Use SHELXL for refinement: Analyze bond lengths (e.g., C-Cl ~1.73 Å, C-N ~1.34 Å) and dihedral angles to confirm the planarity of the pyrazine ring and methoxybenzyl orientation .
- Compare with analogous structures (e.g., 4-chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine) to identify steric or electronic effects .
Q. Q4. How can computational docking studies predict the binding affinity of this compound with biological targets (e.g., antimicrobial enzymes)?
Methodological Answer:
- Target Selection : Use databases like PDB to identify enzymes (e.g., DNA gyrase or dihydrofolate reductase) relevant to antimicrobial activity .
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose analysis.
- Key Interactions : Evaluate hydrogen bonding (e.g., pyrazine N with active-site residues) and hydrophobic interactions (chlorine and methoxy groups) .
Q. Q5. What experimental strategies resolve contradictions in biological activity data between synthesized batches?
Methodological Answer:
- Batch Comparison : Use LC-MS to detect impurities (e.g., unreacted 4-methoxybenzyl chloride) that may inhibit activity .
- Bioassay Replication : Standardize antimicrobial assays (e.g., MIC testing against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
- Statistical Analysis : Apply ANOVA to assess significance of activity variations between batches .
Q. Q6. How can regioselectivity challenges in functionalizing the pyrazine ring be addressed?
Methodological Answer:
- Protecting Groups : Temporarily protect the amine group with Boc to direct substitution at the 3-position .
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for selective cross-coupling at the 6-chloro position .
Contradictions and Mitigation Strategies
-
Contradiction : Discrepancies in reported antimicrobial activity.
Resolution : Standardize solvent systems (e.g., DMSO concentration ≤1% in assays) to avoid solvent-induced toxicity artifacts . -
Contradiction : Variable NMR shifts for methoxybenzyl protons.
Resolution : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and calibrate spectrometers with TMS .
Key Challenges in Advanced Studies
- Crystallization : Low yield of diffraction-quality crystals due to flexibility of the methoxybenzyl group. Mitigate via co-crystallization with host molecules (e.g., cyclodextrins) .
- Biological Target Specificity : Use CRISPR-Cas9 gene editing to validate target engagement in cellular models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
